Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(13)8-17-10-7-5-4-6-9(10)12(14)15-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURJYWPXVPKIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279011 | |
| Record name | Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22511-42-8 | |
| Record name | Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22511-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Engineering for Methyl 2 2 Ethoxy 2 Oxoethoxy Benzoate
Traditional and Foundational Synthetic Pathways
The classical synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate is a multi-step process that relies on well-understood and widely implemented reaction mechanisms. These foundational pathways construct the molecule by forming its key ether and ester functionalities in a sequential manner.
Esterification and Williamson Etherification Approaches to the Benzoate (B1203000) Scaffold
The construction of the target molecule's core structure is primarily achieved through a combination of esterification and the Williamson ether synthesis. The process begins with the formation of the methyl benzoate scaffold, typically by using methyl salicylate (B1505791) as a readily available starting material. Methyl salicylate already contains the required methyl ester at the C1 position and a hydroxyl group at the C2 position of the benzene (B151609) ring.
The crucial step is the subsequent etherification of the phenolic hydroxyl group of methyl salicylate. This is accomplished via the Williamson ether synthesis, a robust and versatile method for forming ethers. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of the hydroxyl group using a base to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comchemistrytalk.org For the synthesis of this compound, the alkyl halide of choice is typically ethyl bromoacetate (B1195939) or ethyl chloroacetate.
The general reaction proceeds as follows:
Deprotonation: Methyl salicylate is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.comwikipedia.org The base removes the acidic proton from the phenolic hydroxyl group, generating the corresponding sodium or potassium phenoxide.
Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the ether linkage. This yields the final product, this compound.
This traditional approach is highly effective and remains a cornerstone of laboratory and industrial synthesis due to its reliability. chemistrytalk.org
Strategic Utilization of Precursor Compounds in Chemical Synthesis
The success of the synthetic pathway is critically dependent on the strategic selection of precursor compounds. Each precursor is chosen to provide a specific portion of the final molecular structure efficiently.
| Precursor Compound | Chemical Formula | Role in Synthesis |
| Methyl Salicylate | C₈H₈O₃ | Provides the core aromatic benzoate scaffold, including the methyl ester and the phenolic oxygen for etherification. nih.gov |
| Ethyl Bromoacetate | C₄HⱇBrO₂ | Acts as the alkylating agent, providing the ethoxycarbonylmethyl group (-CH₂COOCH₂CH₃) that forms the ether linkage with the phenoxide. |
| Potassium Carbonate | K₂CO₃ | A mild and commonly used base to deprotonate the phenolic hydroxyl group of methyl salicylate, activating it for nucleophilic attack. researchgate.net |
| Acetonitrile / DMF | CH₃CN / C₃H₇NO | Polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering. wikipedia.org |
The choice of methyl salicylate is strategic as it is a commercially available and inexpensive starting material that already incorporates one of the desired ester groups. Ethyl bromoacetate is an effective electrophile because the bromine atom is a good leaving group, and the primary carbon it is attached to is ideal for an SN2 reaction, minimizing competing elimination reactions. miracosta.edu
Innovations in Green and Efficient Synthesis Protocols
In response to the growing demand for sustainable chemical manufacturing, significant innovations have been applied to the synthesis of this compound. These modern protocols focus on increasing reaction efficiency, reducing energy consumption, and minimizing environmental impact.
Microwave-Assisted Synthesis Techniques for Enhanced Reaction Parameters
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net When applied to the Williamson ether synthesis, microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields compared to conventional heating methods. numberanalytics.comsid.irtsijournals.com
The mechanism involves the direct heating of the polar reactants and solvents through dielectric loss, leading to rapid and uniform temperature increases that are difficult to achieve with traditional oil baths. researchgate.net This efficient energy transfer enhances the reaction rate significantly. numberanalytics.com For the synthesis of the target compound, a mixture of methyl salicylate, ethyl bromoacetate, and a base like potassium carbonate can be irradiated in a microwave reactor, often under solvent-free conditions, to yield the desired ether quickly and cleanly. sid.ir
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 1 - 8 hours wikipedia.org | 2 - 5 minutes sid.irtsijournals.com |
| Energy Source | Oil Bath / Heating Mantle | Microwave Reactor |
| Typical Yield | 50 - 95% wikipedia.org | > 90% sid.ir |
| Conditions | Reflux in solvent (e.g., DMF, Acetonitrile) | Solvent-free or minimal solvent on a solid support |
Development of Environmentally Conscious Synthetic Routes
The principles of green chemistry have guided the development of more environmentally benign routes for synthesizing aromatic esters and ethers. nih.govnumberanalytics.com Key strategies include the elimination of hazardous organic solvents, the use of milder reagents, and the development of recyclable catalysts.
One prominent green technique is the use of solid-liquid Phase Transfer Catalysis (PTC) under solvent-free conditions. nih.govbohrium.comresearchgate.net In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from its solid salt phase into a liquid organic phase containing the alkyl halide. crdeepjournal.orgptfarm.pl This method avoids the need for large volumes of polar aprotic solvents, which are often toxic and difficult to recycle.
Further green advancements include:
Use of Recyclable Catalysts: For the initial esterification step (if starting from salicylic (B10762653) acid), traditional liquid acids like sulfuric acid can be replaced with solid acid catalysts (e.g., SO₄²⁻/TiO₂-WO₃), which are easily separated from the reaction mixture and can be reused, reducing corrosive and polluting waste. google.com
Weaker Alkylating Agents: Research has explored using less toxic, weak alkylating agents like carboxylic acid esters at high temperatures (>300 °C). acs.org This catalytic approach avoids the production of inorganic salt byproducts, a major drawback of the traditional Williamson synthesis. wikipedia.orgacs.org
Exploration of Alternative Activation Factors in Synthesis
Beyond conventional heating and microwaves, other energy sources and catalytic systems have been explored to activate and enhance the synthesis of ethers.
Ultrasound Irradiation (Sonication): The application of high-frequency ultrasound can promote the Williamson ether synthesis, particularly in heterogeneous (solid-liquid) systems. numberanalytics.comcapes.gov.br The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones and intense micro-mixing, which can accelerate the reaction rate and sometimes eliminate the need for a phase-transfer catalyst. researchgate.net Combined microwave and ultrasound irradiation has also proven to be an efficient and ecologically valuable route for preparing ethers. capes.gov.brresearchgate.net
Phase Transfer Catalysis (PTC): While also a green technique, PTC can be considered an alternative activation method in its own right. By creating a lipophilic ion pair between the catalyst's cation and the phenoxide anion, PTC allows the reaction to proceed efficiently in a two-phase system, overcoming the mutual insolubility of the reactants. crdeepjournal.orgptfarm.pl This technique is common in industrial syntheses to improve reaction rates and yields under mild conditions. wikipedia.org
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Methyl 2 2 Ethoxy 2 Oxoethoxy Benzoate
Reactions Involving Ester and Ether Functional Groups
The presence of both an aromatic methyl ester and an aliphatic ethyl ester, linked by an ether bridge, allows for selective and differential reactions under controlled conditions.
The two ester groups in Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate are susceptible to nucleophilic attack, most commonly leading to hydrolysis or saponification. The reaction proceeds via a tetrahedral intermediate, and the relative reactivity of the two esters is governed by steric and electronic factors. researchgate.net Generally, the aliphatic ethyl ester is more reactive towards nucleophiles than the aromatic methyl ester due to the electron-donating resonance effect of the benzene (B151609) ring, which reduces the electrophilicity of the benzoate (B1203000) carbonyl carbon.
Under basic conditions, such as treatment with sodium hydroxide (B78521) in an aqueous or alcoholic medium, saponification occurs. rsc.orgpsu.edusci-hub.mkyoutube.com By carefully controlling stoichiometry and temperature, it may be possible to selectively hydrolyze the more reactive ethyl ester to yield Methyl 2-(carboxymethoxy)benzoate. chemspider.com More forcing conditions, such as higher temperatures or prolonged reaction times, will lead to the hydrolysis of both ester groups, yielding 2-(carboxymethoxy)benzoic acid. psu.educhemspider.com Studies on various methyl benzoates have shown that high-temperature water can promote hydrolysis even without added base. rsc.orgpsu.edu
The following table summarizes typical conditions for the hydrolysis of ester functional groups analogous to those in the target molecule.
| Reaction | Reagents & Conditions | Primary Product | Selectivity |
|---|---|---|---|
| Selective Saponification | 1.1 eq. NaOH, H₂O/MeOH, 25-50°C | Methyl 2-(carboxymethoxy)benzoate | Favors cleavage of the more reactive ethyl ester. |
| Complete Saponification | >2.2 eq. NaOH, H₂O/MeOH, Reflux | 2-(Carboxymethoxy)benzoic acid | Cleavage of both ester groups. |
| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl (aq.), H₂O, Reflux | 2-(Carboxymethoxy)benzoic acid | Typically non-selective, leading to complete hydrolysis. |
The ortho-positioning of the ethoxy-oxoethoxy side chain relative to the methyl benzoate group makes the molecule an ideal precursor for intramolecular cyclization reactions to form heterocyclic systems. nih.govnih.govresearchgate.netbeilstein-journals.org Specifically, under basic conditions, it can undergo an intramolecular Claisen condensation (a variant of the Dieckmann condensation) to form a benzofuranone derivative.
This transformation is initiated by a base (e.g., sodium ethoxide, sodium hydride) abstracting a proton from the α-carbon of the ethoxy-oxoethoxy moiety. The resulting enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the methyl benzoate group. Subsequent elimination of methanol (B129727) from the tetrahedral intermediate yields a β-keto ester incorporated into a five-membered ring, specifically an ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate. Such cyclizations are a common strategy in the synthesis of benzofuran (B130515) scaffolds. nih.govresearchgate.netorganic-chemistry.org
| Reaction Type | Base/Solvent | Temperature | Product Scaffold |
|---|---|---|---|
| Intramolecular Claisen Condensation | NaH / Toluene or THF | Reflux | Benzofuranone |
| Intramolecular Claisen Condensation | NaOEt / Ethanol | Reflux | Benzofuranone |
| Intramolecular Claisen Condensation | LDA / THF | -78°C to RT | Benzofuranone |
Advanced Organic Transformations and Coupling Reactions
Beyond the reactivity of its inherent functional groups, analogs of this compound can be designed to participate in more complex, metal-catalyzed transformations.
While the parent molecule is not directly suited for cross-coupling reactions, a halogenated derivative, such as Methyl 4-bromo-2-(2-ethoxy-2-oxoethoxy)benzoate, could serve as an excellent substrate for palladium-catalyzed carbon-carbon bond formation. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a powerful tool for constructing biaryl structures. rsc.orgresearchgate.net
In a typical reaction, the aryl bromide analog would be treated with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PEPPSI-IPr), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system. rsc.orgacs.org This would result in the formation of a new carbon-carbon bond at the 4-position of the benzoate ring, providing access to a wide array of substituted biphenyl (B1667301) derivatives while preserving the ester and ether functionalities for subsequent manipulation. rsc.org
The table below illustrates potential Suzuki-Miyaura coupling reactions using a hypothetical bromo-substituted analog.
| Arylboronic Acid Partner | Catalyst System | Expected Product Core Structure |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 4-Phenyl-2-(2-ethoxy-2-oxoethoxy)benzoate |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₃PO₄, Dioxane | 4-(4-Methoxyphenyl)-2-(2-ethoxy-2-oxoethoxy)benzoate |
| Thiophene-2-boronic acid | PEPPSI-IPr, Cs₂CO₃, Anisole | 4-(Thiophen-2-yl)-2-(2-ethoxy-2-oxoethoxy)benzoate |
The methylene (B1212753) group (–O–CH₂–COOEt) in the ethoxy-oxoethoxy moiety is an active methylene group, as it is positioned alpha to a carbonyl. This makes the protons on this carbon acidic and susceptible to abstraction by a base, allowing the carbon to act as a nucleophile in various electrophilic reactions.
One important transformation is the reaction with a diazo transfer reagent to form an α-diazo ester. This reaction, often called diazomethylation in a broader sense, typically involves treating the substrate with a sulfonyl azide (B81097) (e.g., tosyl azide or mesyl azide) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or DBU). rsc.org The resulting product, Methyl 2-(2-diazo-2-ethoxycarbonylmethoxy)benzoate, is a valuable synthetic intermediate. α-Diazo esters are precursors to carbenes and can undergo a wide range of reactions, including cyclopropanations, C-H insertions, and Wolff rearrangements. nih.govmdpi.comresearchgate.net
Mechanistic Investigations into Reaction Pathways and Selectivity
Understanding the mechanisms of these reactions is crucial for controlling their outcomes and selectivity.
Nucleophilic Substitution: The saponification of the ester groups follows a well-established two-step nucleophilic acyl substitution mechanism. researchgate.net A hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (methoxide or ethoxide) as the leaving group to form a carboxylic acid, which is deprotonated under the basic conditions. The selectivity for the ethyl ester over the methyl benzoate ester arises from the lower activation energy for the initial nucleophilic attack, due to the less electron-rich nature of the aliphatic ester's carbonyl group compared to the resonance-stabilized aromatic ester. researchgate.net
Intramolecular Cyclization: The intramolecular Claisen condensation proceeds via the formation of a resonance-stabilized enolate at the α-carbon of the ethyl ester moiety. The selectivity for this reaction pathway is ensured by the proximity of the reacting centers in the ortho configuration. The subsequent intramolecular nucleophilic attack on the benzoate carbonyl is the key ring-forming step. The reaction is typically driven to completion by the deprotonation of the newly formed β-keto ester, which is highly acidic.
Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group is transferred from the boron atom to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. rsc.org
Diazo Transfer: The mechanism of the diazo transfer reaction begins with the base-catalyzed formation of an enolate from the active methylene group. This enolate then attacks the terminal nitrogen atom of the sulfonyl azide. A subsequent intramolecular cyclization and fragmentation cascade results in the transfer of the diazo group (N₂) to the α-carbon and the elimination of the sulfonyl amide anion.
Kinetic Studies and Reaction Profile Elucidation
Detailed kinetic studies specifically for this compound are not readily found in scientific literature. However, the compound is known to undergo hydrolysis as an intermediate step in the synthesis of the fungicide fluoxastrobin. google.com The hydrolysis process would involve the cleavage of one or both ester groups to yield the corresponding carboxylic acids.
The hydrolysis of esters is typically catalyzed by either acid or base. The reaction mechanism generally follows a nucleophilic acyl substitution pathway. In alkaline hydrolysis (saponification), a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid salt and an alcohol.
A hypothetical reaction profile for the hydrolysis of this compound would likely show a two-step process, with the potential for different rate constants for the hydrolysis of the methyl ester and the ethyl ester groups. The relative rates would be influenced by steric and electronic factors.
Table 1: Hypothetical Kinetic Data for the Hydrolysis of a Structurally Similar Benzoate Ester
| Reaction Condition | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |
| 0.1 M NaOH, 25°C | 0.15 | 55 |
| 0.1 M HCl, 60°C | 0.02 | 70 |
Note: The data in this table is illustrative for a generic ortho-substituted benzoate ester and is not based on experimental results for this compound.
Influence of Substituent Effects on Reactivity
The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The presence of two ester groups on the benzene ring, particularly in an ortho position to each other, introduces complexity to its reactivity profile.
Electronic Effects: Both the methyl ester and the ethoxycarbonylmethoxy groups are electron-withdrawing. These groups decrease the electron density of the benzene ring and, more importantly, increase the electrophilicity of the carbonyl carbons in the ester functionalities. This enhanced electrophilicity makes them more susceptible to nucleophilic attack, thus facilitating hydrolysis. The Hammett equation is often used to quantify the effect of substituents on the reaction rates of aromatic compounds. For the alkaline hydrolysis of substituted phenyl benzoates, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction. cas.czresearchgate.net
Table 2: Comparison of Substituent Effects on the Hydrolysis of Benzoate Esters
| Substituent | Position | Electronic Effect | Steric Effect | Expected Relative Rate of Hydrolysis |
| -COOCH₃ | Ortho | Electron-withdrawing (Activating) | High Steric Hindrance (Deactivating) | Moderate |
| -OCH₂COOC₂H₅ | Ortho | Electron-withdrawing (Activating) | High Steric Hindrance (Deactivating) | Moderate |
| -NO₂ | Para | Strongly Electron-withdrawing (Strongly Activating) | Low Steric Hindrance | High |
| -CH₃ | Para | Electron-donating (Deactivating) | Low Steric Hindrance | Low |
Note: This table provides a qualitative prediction based on general principles of physical organic chemistry.
In the context of the synthesis of fluoxastrobin, the hydrolysis of this compound is a key transformation pathway. google.com This reaction converts the diester into a dicarboxylic acid, which can then undergo further reactions. The specific conditions for this hydrolysis in the patented synthesis (e.g., temperature, catalyst, solvent) would be optimized to achieve a high yield of the desired product, balancing the kinetic and thermodynamic factors of the reaction.
Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 2 2 Ethoxy 2 Oxoethoxy Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Detailed experimental data for the ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and multiplicity, are required to fully characterize the molecular structure of Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate. Furthermore, 2D NMR experiments such as COSY, HSQC, and HMBC would be necessary to confirm the connectivity and spatial relationships of the atoms within the molecule. Without access to this experimental data, a thorough analysis cannot be conducted.
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Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry data is essential for determining the molecular weight and elemental composition of this compound. Techniques such as GC-MS and high-resolution mass spectrometry (HRMS) would provide valuable information on its fragmentation patterns, which is crucial for structural confirmation. The absence of this data prevents a detailed analysis.
(No data available)
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Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a crucial non-destructive analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained.
Fourier Transform Infrared (FTIR) spectroscopy would be the primary method for identifying the key functional groups in this compound. The molecule's structure contains two distinct ester groups (a methyl benzoate (B1203000) and an ethyl acetate (B1210297) moiety), an ether linkage, and a substituted benzene (B151609) ring. Each of these groups has characteristic absorption bands in the infrared spectrum.
The expected FTIR absorption bands for this compound are detailed below. These wavenumbers are based on established ranges for specific molecular vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Alkyl (CH₃, CH₂) | C-H Stretch | 3000 - 2850 | Medium |
| Ester Carbonyl (Aromatic) | C=O Stretch | 1730 - 1715 | Strong |
| Ester Carbonyl (Aliphatic) | C=O Stretch | 1750 - 1735 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Alkyl (CH₂, CH₃) | C-H Bend | 1470 - 1350 | Medium |
| Aryl Ether | C-O Stretch | 1260 - 1200 | Strong |
| Ester C-O | C-O Stretch | 1300 - 1000 | Strong |
| Benzene Substitution | C-H Out-of-Plane Bend | 800 - 690 | Strong |
The presence of two different ester carbonyl groups (one conjugated to the aromatic ring and one aliphatic) would likely result in two distinct, strong absorption peaks or a broadened, overlapping band in the 1750-1715 cm⁻¹ region. The strong absorptions anticipated between 1300 cm⁻¹ and 1000 cm⁻¹ would be due to the combined C-O stretching vibrations from the ether linkage and both ester groups.
X-ray Crystallography for Three-Dimensional Structural Analysis
A single-crystal X-ray diffraction analysis of this compound would provide unambiguous data on its molecular structure. This analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the flexible side chain.
Key structural parameters that would be determined include:
Bond Lengths and Angles: Precise measurements for all covalent bonds (e.g., C=O, C-O, C=C) and the angles between them.
Torsional Angles: The dihedral angles along the C-C and C-O single bonds of the ethoxy-oxoethoxy side chain would define its spatial orientation relative to the planar benzene ring. This is crucial for understanding the molecule's conformational flexibility.
Planarity: The analysis would confirm the planarity of the benzene ring and determine the degree to which the ester and ether substituent atoms deviate from this plane.
Although a crystal structure for the exact target molecule is not available, analysis of related compounds like methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate shows that the benzoate group tends to be nearly planar. researchgate.net The ethoxy-oxoethoxy side chain, however, possesses several rotatable bonds, allowing it to adopt various conformations.
Beyond the structure of a single molecule, X-ray crystallography elucidates how multiple molecules arrange themselves in a crystal lattice. This packing is governed by non-covalent intermolecular forces, which are fundamental to the material's properties.
For this compound, several types of intermolecular interactions would be anticipated and could be precisely characterized:
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond (from either the alkyl chains or the aromatic ring) interacts with the electron cloud of a neighboring benzene ring. In related benzoate derivatives, such as Methyl 2-[(2-methylphenoxy)methyl]benzoate, C-H···π interactions have been observed to play a role in the crystal packing. nih.govresearchgate.net
π–π Stacking: This interaction involves the attractive, non-covalent force between aromatic rings. Depending on the molecular conformation, neighboring benzene rings could stack in an offset or "slipped" arrangement, contributing significantly to the stability of the crystal structure. researchgate.net The centroid-to-centroid distance between interacting rings would be a key parameter determined from the diffraction data.
The combination of these interactions dictates the final three-dimensional supramolecular architecture of the compound in its solid state.
Computational Chemistry and Theoretical Studies of Methyl 2 2 Ethoxy 2 Oxoethoxy Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule and predicting its chemical reactivity. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels.
Density Functional Theory (DFT) Studies for Reaction Mechanism Exploration
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective in exploring reaction mechanisms by calculating the energies of reactants, products, and transition states. A typical DFT study on Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate would involve:
Geometry Optimization: Determining the lowest energy arrangement of atoms in the molecule.
Frequency Calculations: Confirming that the optimized structure corresponds to a true energy minimum and obtaining vibrational frequencies.
Transition State Searching: Identifying the saddle point on the potential energy surface that connects reactants and products, which is crucial for understanding the energy barrier of a reaction.
Molecular Orbital Theory Applications for Electronic Properties
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Calculations based on MO theory can determine key electronic properties such as:
Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons, which is related to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons, which is related to the molecule's ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and kinetic stability.
These properties are crucial for predicting how This compound might interact with other molecules. However, dedicated research articles detailing the molecular orbital properties of this specific compound have not been identified.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum mechanics provides a highly detailed view, it can be computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a more computationally efficient approach to study the conformational landscape and dynamic behavior of molecules.
Molecular Mechanics (MM): Uses classical physics to model the energy of a molecule as a function of its atomic coordinates. It is well-suited for rapidly exploring the different possible three-dimensional arrangements (conformers) of a molecule like This compound and identifying the most stable ones.
Molecular Dynamics (MD): Simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior, conformational changes, and interactions with the environment.
A thorough search of scientific databases indicates that specific MM or MD studies focused on the conformational analysis of This compound have not yet been published.
Predictive Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the predictive modeling of reaction pathways, providing a theoretical roadmap of how a chemical reaction is likely to proceed. This involves mapping out the potential energy surface of a reaction to identify the most favorable route from reactants to products. Key aspects of this modeling include:
Identification of Intermediates: Locating stable or semi-stable molecules that are formed during the course of a reaction.
Characterization of Transition States: Determining the structure and energy of the highest point on the reaction pathway, which governs the reaction rate.
Such predictive studies are instrumental in understanding reaction kinetics and mechanisms. At present, there are no specific published studies that apply these predictive modeling techniques to the reaction pathways and transition states of This compound .
Computational Approaches in Ligand Design and Binding Affinity (Methodological Focus)
In the context of drug discovery and materials science, computational methods are extensively used to design ligands and predict their binding affinity to a target receptor or surface. The general methodologies that could be applied to This compound include:
Molecular Docking: A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Free Energy Calculations: More rigorous methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), that can provide quantitative predictions of binding affinity.
These approaches are crucial for rational drug design and the development of new materials. While the methodologies are well-established, their specific application for the design of ligands based on the This compound scaffold and the prediction of its binding affinity is not documented in the available scientific literature.
Applications and Future Directions in Chemical Research Involving Methyl 2 2 Ethoxy 2 Oxoethoxy Benzoate
A Versatile Intermediate in Fine Chemical Synthesis
Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, also known as Methyl 2-(ethoxycarbonylmethoxy)benzoate, serves as a highly adaptable intermediate in the field of fine chemical synthesis. Its structure, featuring a benzene (B151609) ring substituted with both a methyl ester and an ethoxycarbonylmethoxy group at the ortho position, provides multiple reactive sites for a variety of chemical transformations. This dual functionality allows for sequential and selective reactions, making it a valuable tool for chemists aiming to construct intricate molecular architectures.
The presence of two distinct ester groups with different alkyl substituents (methyl and ethyl) allows for selective hydrolysis or transesterification under carefully controlled conditions. This differential reactivity is a key asset in multi-step synthetic sequences, enabling the protection of one carboxyl group while the other is manipulated.
Furthermore, the ether linkage and the aromatic ring are amenable to a range of chemical modifications. The methylene (B1212753) group adjacent to the ether oxygen can be a site for functionalization, while the benzene ring can undergo various electrophilic and nucleophilic aromatic substitution reactions. This reactivity profile allows for the introduction of diverse functional groups, thereby expanding the synthetic utility of the parent molecule.
The strategic positioning of the functional groups in this compound facilitates intramolecular reactions, leading to the formation of various heterocyclic systems. For instance, through carefully designed reaction pathways, it can be a precursor to chromenones and other fused-ring systems of medicinal interest.
A Key Contributor to the Synthesis of Complex Organic Molecules
The structural attributes of this compound make it a valuable starting material and intermediate in the total synthesis of complex organic molecules, including natural products and their analogues. The strategic arrangement of its functional groups provides a scaffold upon which molecular complexity can be systematically built.
While specific, high-profile examples of its direct use in the total synthesis of exceptionally complex natural products are still emerging in mainstream literature, its potential is evident from the synthesis of related, highly functionalized aromatic compounds. The principles of retrosynthetic analysis often highlight the utility of ortho-disubstituted benzene derivatives like this compound for the construction of key fragments of larger molecules.
Its application can be envisioned in cascade reactions, where a single synthetic operation triggers a series of bond-forming events, rapidly increasing molecular complexity. The proximate reactive centers within the molecule are well-suited for such transformations, potentially leading to the efficient construction of polycyclic systems.
A Promising Precursor in Ligand and Pharmacophore Synthesis
In the realm of medicinal chemistry and drug discovery, the development of novel ligands that can interact with specific biological targets is of paramount importance. This compound and its derivatives are emerging as promising precursors for the synthesis of new ligands and pharmacophores. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.
The diverse functionalities within this compound can be systematically modified to generate a library of analogues. These analogues can then be screened for their binding affinity to various receptors, enzymes, and other biological targets. For example, the ester and ether groups can be converted into amides, carboxylic acids, or other hydrogen-bonding moieties that are crucial for molecular recognition.
Research on structurally related compounds has demonstrated the potential of this molecular scaffold. For instance, derivatives of benzoate (B1203000) esters are known to be key intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs), which are a class of drugs used in the treatment of breast cancer and osteoporosis. This precedent suggests that this compound could serve as a valuable starting point for the design and synthesis of new therapeutic agents.
Emerging Research and Untapped Potential
The full potential of this compound in chemical research is still being uncovered, with several emerging areas of investigation and unexplored reactivities holding significant promise for the future.
One area of growing interest is its application in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single step. The diverse reactive sites on this compound make it an ideal candidate for the design of novel MCRs, leading to the rapid and efficient synthesis of diverse molecular libraries.
Furthermore, the unique electronic and steric environment created by the ortho-substituents could lead to unusual and unexpected reactivity. Investigating the behavior of this molecule under various catalytic conditions, including transition-metal catalysis and organocatalysis, may reveal novel transformations and synthetic methodologies. For instance, the development of new C-H activation strategies on the aromatic ring or the methylene group could open up new avenues for functionalization.
The exploration of its use in the synthesis of functional materials, such as polymers and organic electronics, is another promising direction. The ability to introduce various substituents onto the aromatic ring could allow for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, and what methodological considerations ensure high yields?
- The compound is synthesized via nucleophilic substitution between methyl salicylate and ethyl chloroacetate, using potassium carbonate as a base to deprotonate the phenolic oxygen and facilitate ether bond formation. Reaction conditions (e.g., anhydrous solvent, 60–80°C, 6–8 hours) are critical to achieving yields >75% . Purification typically involves recrystallization from ethanol or column chromatography to remove unreacted starting materials.
Q. How can researchers confirm the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR):
- H NMR should show a singlet for the methyl ester (δ ~3.8 ppm) and triplet-quartet patterns for ethoxy groups (δ 1.3–4.3 ppm).
- C NMR confirms carbonyl carbons (ester C=O at ~170 ppm).
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?
- Packing Disorder: Flexible ethoxy groups can lead to disordered crystal structures. Mitigation strategies include low-temperature data collection (e.g., 150 K) and refinement using SHELXL with restraints for bond lengths/angles .
- Twinned Crystals: Common in triclinic systems (e.g., related compound in ). Tools like PLATON or CrysAlisPro aid in detecting and modeling twinning .
Q. How does the electronic environment of the ester and ether groups influence reactivity in downstream reactions?
- The ethoxy group’s electron-donating nature activates the ester carbonyl toward nucleophilic attack (e.g., hydrolysis to 2-(carboxymethoxy)benzoic acid under basic conditions). Computational studies (DFT) reveal partial charges on carbonyl oxygen (δ⁻), guiding regioselective modifications .
Q. What experimental design principles optimize the synthesis of derivatives via cyclization or cross-coupling?
- Cyclization (e.g., to benzofuran-3(2H)-one): Use acetic anhydride and sodium acetate at reflux to dehydrate 2-(carboxymethoxy)benzoic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Suzuki Coupling: Introduce aryl boronic acids at the benzoate ring. Optimize Pd catalyst (e.g., Pd(PPh)) and base (KCO) in THF/water at 80°C .
Methodological Considerations
Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound?
- Kinetic vs. Thermodynamic Control: For competing pathways (e.g., hydrolysis vs. nucleophilic substitution), vary temperature and solvent polarity. Use O isotopic labeling to trace hydrolysis intermediates .
- Contradictory Crystallographic Data: Cross-validate with powder XRD or solid-state NMR to distinguish polymorphism from experimental artifacts .
Q. What computational tools are recommended for predicting biological activity or spectroscopic properties?
- Docking Studies (AutoDock Vina): Screen for binding to enzymes like cyclooxygenase-2, leveraging the compound’s aromatic and ester motifs .
- Spectroscopic Prediction (Gaussian): Simulate IR and NMR spectra using B3LYP/6-31G(d) basis sets to compare with experimental data .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
